Tert-butyl 1,5-diazocane-1-carboxylate

Overview

Description

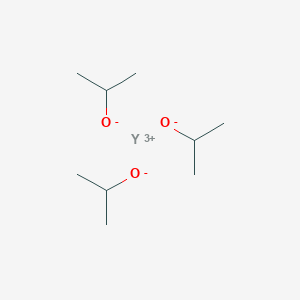

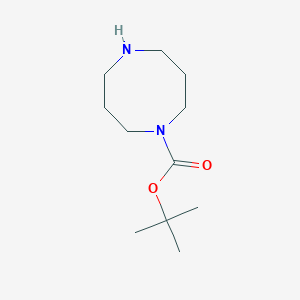

Tert-butyl 1,5-diazocane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a diazocane ring, which is a nine-membered ring with two nitrogen atoms . Attached to one of the nitrogen atoms is a tert-butyl carboxylate group .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 214.31 g/mol .Scientific Research Applications

Catalytic Activity and Synthetic Applications

Tert-butyl 1,5-diazocane-1-carboxylate serves as a pivotal reagent in catalytic and synthetic organic chemistry. For instance, its role in asymmetric Mannich-type reactions, where it acts in conjunction with axially chiral dicarboxylic acid, facilitates the synthesis of chiral β-amino phosphonates and β-amino sulfones with high enantioselectivity (Hashimoto et al., 2011). This demonstrates its utility in producing synthetically valuable compounds with potential applications in drug discovery and development.

Radical Reactions and Nucleophilic Substitutions

Tert-butyl phenylazocarboxylates, closely related to this compound, exhibit versatility as building blocks in synthetic chemistry. Their capacity for undergoing radical reactions and nucleophilic substitutions has been extensively documented, highlighting their utility in modifying aromatic compounds (Jasch et al., 2012). Such reactions pave the way for creating complex molecular structures useful in pharmaceuticals and materials science.

Synthesis of Key Intermediates

The compound also plays a crucial role in the synthesis of key intermediates for pharmaceuticals. A practical example is the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a critical intermediate in producing Rho–kinase inhibitors. This synthesis process underscores the importance of this compound derivatives in facilitating the production of clinically significant drugs (Gomi et al., 2012).

Asymmetric Catalysis

In the realm of asymmetric catalysis, aryloxycarbonylcarbene complexes derived from tert-butyl diazoacetate analogs have been used to achieve high enantioselectivity in cyclopropanation reactions. This application illustrates the compound's role in creating enantioenriched molecules, which are invaluable in the development of drugs and agrochemicals with specific activity profiles (Park et al., 1996).

Material Science and Nanotechnology

The modification of materials, such as the creation of 'hairy' diamond nanoparticles functionalized with tert-butyl methacrylate via atom transfer radical polymerization, showcases the broader applicability of this compound derivatives in material science. These nanoparticles, which can potentially contain fluorescent centers, are of interest for biomedical imaging and drug delivery systems (Dahoumane et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

As for future directions, it’s difficult to predict without specific context. The use and study of this compound would depend on the field of interest. For instance, in medicinal chemistry, it could be studied for potential biological activity. In materials science, it could be explored for properties like conductivity or reactivity .

Properties

IUPAC Name |

tert-butyl 1,5-diazocane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13/h12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKUMLHCFYSTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467977 | |

| Record name | Tert-butyl 1,5-diazocane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223797-64-6 | |

| Record name | Tert-butyl 1,5-diazocane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)

![Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile](/img/structure/B1589770.png)

![Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B1589781.png)